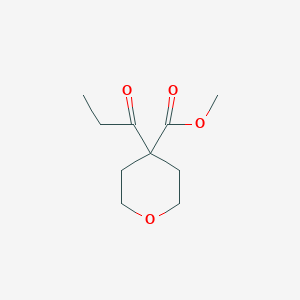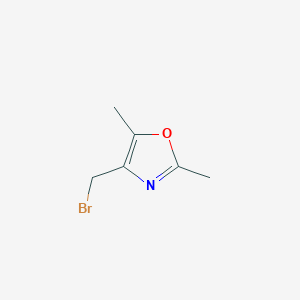
3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one dihydrochloride
Descripción general
Descripción
3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one dihydrochloride is a chemical compound that has been extensively studied for its potential application in scientific research. It is a synthetic compound that belongs to the class of quinazolinone derivatives.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one dihydrochloride involves the inhibition of various signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in the regulation of cell growth and differentiation. It also inhibits the activity of protein kinase C, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to exhibit antioxidant properties by scavenging free radicals and preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one dihydrochloride in lab experiments is its diverse pharmacological activities. It can be used to study the mechanism of action of various enzymes and signaling pathways involved in cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its application in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one dihydrochloride. One of the areas of research is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, the study of its mechanism of action and its interaction with various enzymes and signaling pathways can provide valuable insights into the regulation of cell growth and proliferation.
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)-3,4-dihydroquinazolin-4-one dihydrochloride has been widely used in scientific research due to its diverse pharmacological activities. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant properties. In addition, it has been shown to modulate the activity of several enzymes, including tyrosine kinases and protein kinase C. Its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease, has been extensively studied.
Propiedades
IUPAC Name |
3-(2-aminoethyl)quinazolin-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.2ClH/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14;;/h1-4,7H,5-6,11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCMHHRWZOZORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{2-[N-(2-fluorophenyl)acetamido]-1,3-thiazol-4-yl}prop-2-enoic acid](/img/structure/B3388009.png)


![5-(Diethylsulfamoyl)-2-[(2-methoxyethyl)amino]benzoic acid](/img/structure/B3388023.png)







![[3-(Hydroxymethyl)-5-iodophenyl]methanol](/img/structure/B3388104.png)

